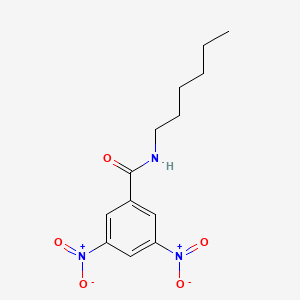

N-hexyl-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O5 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

N-hexyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H17N3O5/c1-2-3-4-5-6-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,2-6H2,1H3,(H,14,17) |

InChI Key |

ULUBCUUBHVXVDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Hexyl 3,5 Dinitrobenzamide and Its Analogues

Classical Synthesis Approaches to N-hexyl-3,5-dinitrobenzamide

The traditional synthesis of this compound primarily relies on well-established acylation and amidation reactions. These methods are characterized by their reliability and straightforward execution, forming the foundation of amide bond formation in organic chemistry.

Acylation Reactions in this compound Synthesis

The most common and efficient method for synthesizing this compound is through the acylation of hexylamine (B90201) with an activated derivative of 3,5-dinitrobenzoic acid, typically 3,5-dinitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acid chloride.

The general procedure involves dissolving 3,5-dinitrobenzoyl chloride in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding a solution of n-hexylamine and a base, like triethylamine (B128534). mdpi.com The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out at room temperature and gives the desired this compound in good yield after purification. A similar procedure has been successfully employed for the synthesis of other N-alkyl-3,5-dinitrobenzamides, such as N-octyl-3,5-dinitrobenzamide and N-decyl-3,5-dinitrobenzamide. mdpi.com

A key precursor, 3,5-dinitrobenzoyl chloride, is commercially available or can be prepared from 3,5-dinitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.orgnih.gov Care must be taken during this step as commercial 3,5-dinitrobenzoyl chloride can be contaminated with the starting acid. orgsyn.org

Table 1: Synthesis of N-Alkyl-3,5-dinitrobenzamides via Acylation

| Alkyl Amine | Product | Yield | Reference |

|---|---|---|---|

| n-Octylamine | N-octyl-3,5-dinitrobenzamide | 43% | mdpi.com |

| n-Decylamine | N-decyl-3,5-dinitrobenzamide | - | mdpi.com |

Amidation Strategies for this compound

Direct amidation of 3,5-dinitrobenzoic acid with hexylamine offers a more atom-economical route to this compound as it avoids the pre-activation step to the acid chloride. However, the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com

To facilitate this direct coupling, various strategies have been developed. Thermal condensation, often with the removal of water using a Dean-Stark apparatus, can be employed. mdpi.com While effective for some substrates, the high temperatures required (typically >160 °C) may not be suitable for sensitive molecules. mdpi.com

More contemporary approaches utilize activating agents or catalysts to promote the reaction under milder conditions. Boron-based reagents, such as boric acid, have been shown to be effective catalysts for the direct amidation of carboxylic acids. encyclopedia.pub The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been applied to the synthesis of amides, including potential routes to this compound.

Solvent-Free Synthesis of this compound

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for large quantities of volatile organic compounds. Several methods for solvent-free amide synthesis have been reported and are applicable to the preparation of this compound.

One such method involves the use of coupling agents like methoxysilanes. Current time information in Bangalore, IN. In this approach, a carboxylic acid and an amine are reacted in the presence of a methoxysilane, such as tetramethoxysilane, to form the amide in good to excellent yields without the need for a solvent. Current time information in Bangalore, IN. Another solvent-free technique utilizes microwave irradiation in the presence of a solid support like silica (B1680970) gel, which can also act as a catalyst. rsc.org This method has been shown to be effective for a wide range of aliphatic and aromatic carboxylic acids and amines. rsc.org

Catalyst-Mediated this compound Synthesis

The use of catalysts is a cornerstone of green chemistry, as it allows for more efficient reactions with lower energy consumption and reduced waste. For the synthesis of this compound, several catalytic systems can be envisioned.

As mentioned previously, boric acid can catalyze the direct amidation of carboxylic acids and amines. encyclopedia.pub This method is attractive due to the low cost and low toxicity of the catalyst. Heterogeneous catalysts, such as amorphous zirconium oxide, have also been employed for the direct amidation of esters with amines in continuous-flow systems, offering advantages in terms of catalyst separation and recycling. researchgate.net

Furthermore, transition metal catalysts have been developed for amide synthesis. For instance, an earth-abundant manganese salt in combination with an inexpensive base has been reported to catalyze the aminolysis of esters. researchgate.net While not a direct synthesis from the carboxylic acid, this method represents a catalytic approach to amide bond formation that aligns with green chemistry principles.

Table 2: Green Synthesis Approaches for Amide Formation

| Method | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Amidation | Carboxylic Acid, Amine | Methoxysilane coupling agent | Avoids organic solvents | Current time information in Bangalore, IN. |

| Microwave-Assisted Synthesis | Carboxylic Acid, Amine | Silica gel, microwave irradiation | Rapid, solvent-free | rsc.org |

| Catalytic Direct Amidation | Carboxylic Acid, Amine | Boric Acid | Inexpensive, low toxicity catalyst | encyclopedia.pub |

| Heterogeneous Catalysis | Ester, Amine | Amorphous Zirconium Oxide | Catalyst recyclability | researchgate.net |

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers a toolbox of advanced techniques for the synthesis and functionalization of molecules like this compound. These methods can provide access to novel derivatives with potentially enhanced properties.

Photocatalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for organic synthesis. rsc.org For benzamide (B126) derivatives, photocatalytic methods have been developed for late-stage functionalization, including C-H arylation and alkylation. These reactions allow for the direct introduction of new substituents onto the benzamide core, providing a rapid route to a diverse range of analogues. For example, the use of an iridium photocatalyst can facilitate the synthesis of isoindolin-1-ones from o-halogenated benzamides. rsc.org

Furthermore, photocatalysis has been employed for the N-dealkylation of tertiary benzamides, a challenging transformation that can be achieved under mild, aqueous conditions using a photosensitizer like methylene (B1212753) blue. rsc.org These advanced methods, while not yet specifically reported for this compound, represent promising avenues for the future synthesis and diversification of this class of compounds.

Advanced Spectroscopic and Crystallographic Investigations of N Hexyl 3,5 Dinitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-hexyl-3,5-dinitrobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the dinitrobenzene ring appear as distinct signals. The proton at the C2 position and the two equivalent protons at the C4 and C6 positions are observed. The amide proton (N-H) also gives a characteristic signal. The protons of the hexyl group exhibit a series of signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group. The chemical shifts are influenced by the proximity to the electron-withdrawing amide and nitro groups.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C4, C6) | 9.1-9.2 | d |

| Aromatic-H (C2) | 8.6-8.7 | t |

| Amide-H | 8.5-8.6 | t |

| -CH₂- (adjacent to NH) | 3.4-3.5 | q |

| -CH₂- (hexyl chain) | 1.5-1.7 | m |

| -CH₂- (hexyl chain) | 1.2-1.4 | m |

| -CH₃ (terminal) | 0.8-0.9 | t |

d: doublet, t: triplet, q: quartet, m: multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. libretexts.org

The carbonyl carbon of the amide group typically appears significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons also have characteristic chemical shifts, with the carbons bearing the nitro groups being the most deshielded. The carbons of the hexyl chain appear in the aliphatic region of the spectrum. The intensity of signals from quaternary carbons, those without any attached hydrogens, are often weaker than those from protonated carbons. youtube.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~162 |

| C-NO₂ (Aromatic) | ~148 |

| C-H (Aromatic) | ~127 |

| C-H (Aromatic) | ~119 |

| C-C=O (Aromatic) | ~136 |

| -CH₂- (adjacent to NH) | ~40 |

| -CH₂- (hexyl chain) | ~31 |

| -CH₂- (hexyl chain) | ~29 |

| -CH₂- (hexyl chain) | ~26 |

| -CH₂- (hexyl chain) | ~22 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful.

COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the hexyl chain and between the aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connections between the hexyl chain, the amide group, and the dinitrobenzoyl moiety, as well as for assigning quaternary carbons. mdpi.com

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound exhibit a number of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule.

Key vibrational modes include:

N-H Stretching: The amide N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl group appear below 3000 cm⁻¹.

C=O Stretching: The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption typically found in the range of 1630-1680 cm⁻¹.

N-O Stretching: The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups give rise to strong absorptions in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration of the amide group can be observed in the fingerprint region.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=O Stretch (Amide I) | ~1660 |

| NO₂ Asymmetric Stretch | ~1540 |

| NO₂ Symmetric Stretch | ~1345 |

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (295.29 g/mol ). fishersci.athoffmanchemicals.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₃H₁₇N₃O₅. echemi.comfishersci.com

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond, leading to the formation of the 3,5-dinitrobenzoyl cation and a hexylamine (B90201) radical or cation.

Fragmentation of the hexyl chain through the loss of alkyl radicals.

Loss of the nitro groups as NO₂ or NO.

The analysis of these fragment ions helps to piece together the structure of the original molecule, corroborating the information obtained from NMR and IR spectroscopy.

High-Resolution Mass Spectrometric Characterization of this compound

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. This allows for the determination of its elemental composition.

For this compound, with a chemical formula of C13H17N3O5, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would then be compared to the theoretical mass to confirm the compound's identity with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C13H17N3O5 |

| Monoisotopic Mass | 295.11682 g/mol |

| Molecular Weight | 295.29 g/mol |

| InChI Key | ULUBCUUBHVXVDB-UHFFFAOYSA-N |

| CAS Number | 92043-81-7 |

This table presents theoretical data; no experimental HRMS data was found in the searched literature.

Fragmentation Pathways of this compound

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation. While specific experimental spectra are unavailable, likely fragmentation pathways can be predicted based on the functional groups present: the amide linkage, the hexyl chain, and the dinitroaromatic ring.

Key predicted fragmentation patterns would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the Amide Bond: Scission of the C-N bond of the amide group.

Loss of Nitro Groups: Elimination of one or both nitro groups (NO2) from the aromatic ring.

Fragmentation of the Hexyl Chain: A series of fragment ions separated by 14 Da (corresponding to CH2 units) resulting from the cleavage of the alkyl chain.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure/Loss |

| 211 | [M - C6H12]+ |

| 195 | [O2N)2C6H3CO]+ |

| 149 | [O2N)2C6H3]+ |

| 100 | [C6H13NH2]+• |

| 86 | [C6H14N]+ |

This table is based on theoretical fragmentation patterns; no experimental mass spectrum for this compound was found.

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide detailed information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of this compound

To date, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the surveyed scientific literature. A typical crystallographic study would involve growing single crystals of the compound, collecting X-ray diffraction data, solving the structure using direct or Patterson methods, and refining the atomic positions and thermal parameters.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pna21 |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | Integer value |

| Density (calculated) | g/cm³ |

| R-factor | Value indicating the goodness of fit |

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No such data is currently available for this compound.

Supramolecular Interactions in Crystalline this compound

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen and the oxygens of the nitro groups are potential acceptors. These interactions would likely play a dominant role in the formation of the crystal lattice.

π-π Stacking: The electron-deficient 3,5-dinitrophenyl rings could engage in π-π stacking interactions.

Van der Waals Forces: These forces, particularly from the flexible hexyl chain, would be significant in the close packing of the molecules.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A polymorphism study for this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. No polymorphism studies for this specific compound have been reported in the literature.

Computational and Theoretical Chemistry Studies of N Hexyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations on N-hexyl-3,5-dinitrobenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For this compound, these calculations can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and thermodynamic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining closely related compounds.

For instance, DFT calculations performed on 3,5-dinitrobenzoic acid (DNBA), the carboxylic acid precursor, provide valuable comparative data. nih.gov These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. For dinitrobenzene derivatives, a key structural parameter is the dihedral angle between the benzene (B151609) ring and its substituents. In the related molecule N,N-dicyclohexyl-3,5-dinitrobenzamide, X-ray crystallography and computational studies revealed that the benzene ring is not coplanar with the amide group, exhibiting a significant dihedral angle of 61.90 (5)°. nih.govnih.govresearchgate.net The nitro groups, however, remain nearly coplanar with the benzene ring. nih.govresearchgate.net Similar non-planarity is observed in N-ethyl-3,5-dinitrobenzamide, where the dihedral angle between the amide group and the benzene ring is 31.24 (14)°. nih.gov It is highly probable that this compound also adopts a non-planar conformation to minimize steric hindrance between the bulky hexylamide group and the dinitrophenyl ring.

DFT calculations would also yield important thermodynamic parameters, as illustrated for a related dinitro compound in the table below.

Table 1: Illustrative Thermodynamic Parameters from DFT Calculations for a Related Dinitro Compound (Note: This data is for illustrative purposes and does not represent this compound)

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | 155.3 kJ/mol |

| Thermal energy | 168.9 kJ/mol |

| Molar heat capacity at constant volume | 245.7 J/mol·K |

This interactive table is based on data for a similar dinitro compound and showcases the type of information obtainable from DFT calculations.

Molecular Orbital Analysis of this compound (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amide group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing nitro groups. This distribution facilitates charge transfer interactions, which are a key feature of this class of molecules.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations for an Analogous Aromatic Compound (Note: This data is for illustrative purposes and does not represent this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

This interactive table showcases typical HOMO-LUMO energy values derived from DFT calculations for a comparable molecule.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformations and interactions with the environment.

Conformational Analysis of this compound

The flexible n-hexyl chain of this compound allows it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformers, which are the most likely to be populated at a given temperature. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

MD simulations can be employed to explore the conformational space of the n-hexyl chain and the rotation around the amide bond. For related compounds, such as N,N-dicyclohexyl-3,5-dinitrobenzamide, the cyclohexyl rings are found to be in stable chair conformations. nih.govnih.govresearchgate.net For this compound, the analysis would focus on the torsional angles within the hexyl chain and the orientation of the chain relative to the dinitrophenyl ring. The results would likely show an extended conformation of the alkyl chain to be energetically favorable, minimizing intramolecular steric clashes. mdpi.com

Interaction Dynamics of this compound with Solvents/Receptors

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these associations.

For this compound, simulations in different solvents could predict its solubility and the local solvent structure around the molecule. The dinitrobenzamide moiety, with its potential for hydrogen bonding via the amide N-H and the nitro oxygen atoms, would be a key site for interaction with polar solvents. In a biological context, MD simulations could be used to model the binding of this compound to a receptor protein. For instance, studies on 3,5-dinitrobenzamide (B1662146) derivatives have used MD simulations to investigate their binding modes within potential enzyme targets. researchgate.net Such simulations provide atomic-level detail on the key residues involved in the interaction and the stability of the ligand-receptor complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Focus on non-clinical applications or fundamental mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific activity. This is achieved by developing a mathematical model that relates physicochemical or structural descriptors of the molecules to their observed activity.

For derivatives of this compound, QSAR models could be developed for a variety of non-clinical applications. For example, if a series of these compounds were synthesized to act as specific chemical sensors, a QSAR model could be built to predict the sensing ability based on descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

The development of a QSAR model involves several steps:

Data Set Preparation: A series of this compound derivatives with measured activity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Such a QSAR model would provide fundamental mechanistic insights into which structural features are most important for the desired activity, thereby guiding the design of new, more effective derivatives.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its electronic and structural properties, which are directly related to its spectroscopic signatures. However, a comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the prediction of spectroscopic parameters for this particular compound.

While detailed research findings and data tables for this compound are not publicly available, this section will outline the standard theoretical methodologies that would be employed for such a study. These methods are routinely used for the analysis of similar organic molecules and would be the basis for any future computational investigation of this compound.

Theoretical approaches, primarily based on Density Functional Theory (DFT), are the workhorse for predicting a variety of spectroscopic parameters. These calculations would typically begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, various spectroscopic properties can be calculated.

For instance, the prediction of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are highly characteristic of the functional groups present. In the case of this compound, theoretical IR spectra would help in assigning the vibrational modes associated with the N-H and C=O bonds of the amide group, the C-N and N=O bonds of the nitro groups, and the various C-H and C-C bonds of the hexyl chain and the benzene ring.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C NMR, involves the calculation of chemical shifts. These calculations are highly sensitive to the electronic environment of each nucleus. For this compound, theoretical NMR data would predict the chemical shifts for the protons and carbons of the hexyl group, the aromatic ring, and the amide linkage, aiding in the interpretation of experimental NMR data.

Furthermore, the electronic absorption spectra (UV-Vis) can be predicted by calculating the energies of electronic transitions between molecular orbitals. For a molecule like this compound, with its aromatic ring and nitro groups, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and the nature of the chromophores within the molecule.

In the absence of specific published data for this compound, the following tables represent a generalized example of how such predicted spectroscopic data would be presented. The values in these tables are hypothetical and are intended to illustrate the format and type of information that a computational study would provide.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 8.5 - 9.0 |

| Amide N-H | 7.0 - 8.0 |

| Methylene (B1212753) (adjacent to N) | 3.3 - 3.8 |

| Methylene (chain) | 1.2 - 1.8 |

| Methyl (terminal) | 0.8 - 1.0 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 160 - 170 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 130 |

| Aromatic C (ipso) | 135 - 145 |

| Methylene (adjacent to N) | 40 - 50 |

| Methylene (chain) | 20 - 35 |

| Methyl (terminal) | 10 - 15 |

Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch | 1640 - 1680 |

| N=O Stretch (Asymmetric) | 1520 - 1560 |

| N=O Stretch (Symmetric) | 1340 - 1380 |

| C-N Stretch | 1200 - 1300 |

It is crucial to reiterate that the data presented in the tables above are illustrative and not the result of actual computational studies on this compound. The generation of accurate and reliable spectroscopic predictions for this compound would necessitate dedicated theoretical investigations using established quantum chemical methods. Such research would be a valuable contribution to the chemical sciences, providing a deeper understanding of the structure-property relationships of this and related dinitrobenzamide compounds.

Chemical Reactivity and Derivatization Studies of N Hexyl 3,5 Dinitrobenzamide

Nitration and Reduction Reactions of N-hexyl-3,5-dinitrobenzamide

The reactivity of the nitro groups on the aromatic ring is a key aspect of the chemistry of this compound. While further nitration is generally not a primary focus due to the already electron-deficient nature of the ring, the reduction of the existing nitro groups is a significant area of study.

The selective or complete reduction of the nitro groups to amines can dramatically alter the electronic properties of the molecule and serves as a common strategy for creating derivatives. This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting amino groups can then undergo a wide range of further reactions, including acylation, alkylation, and diazotization, to produce a diverse array of new compounds.

Mechanistic Investigations of Nitro Group Transformations in this compound

The transformation of the nitro groups in this compound and related compounds often proceeds through complex, multi-step mechanisms. The reduction of a nitro group to an amine, for instance, involves a series of intermediates, including nitroso and hydroxylamino species. The specific pathway and the stability of these intermediates can be influenced by the reaction conditions, such as the choice of reducing agent and solvent.

Mechanistic studies in this area are critical for controlling the outcome of these reactions, enabling the selective formation of partially or fully reduced products. Understanding these mechanisms allows for the optimization of reaction conditions to favor the desired derivative, which is essential for the targeted synthesis of novel molecules.

Substitution Reactions involving the Benzamide (B126) Core of this compound

The benzamide core of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups strongly activate the aromatic ring, facilitating the displacement of a leaving group by a nucleophile.

In some cases, one of the nitro groups itself can act as the leaving group, particularly when a suitable nucleophile is employed. This allows for the introduction of a variety of substituents onto the aromatic ring, providing a direct route to new derivatives. Studies on related dinitrobenzene compounds have shown that various nucleophiles, including alkoxides, amines, and thiolates, can participate in these substitution reactions.

Reactions at the N-hexyl Moiety of this compound

The N-hexyl group of this compound offers another site for chemical modification, although it is generally less reactive than the aromatic core. Reactions at this position typically involve transformations of the alkyl chain.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is an active area of research, driven by the potential for these new compounds to exhibit interesting chemical and biological properties. rsc.org The primary method for synthesizing the parent compound involves the acylation of hexylamine (B90201) with 3,5-dinitrobenzoyl chloride. mdpi.com

Derivatives are then typically prepared through the modification of the parent structure, utilizing the reactivity of the nitro groups and the aromatic ring. For example, a variety of N-alkylphenyl-3,5-dinitrobenzamide analogs have been synthesized to explore structure-activity relationships. rsc.org

Structural Modification Strategies for this compound

A range of structural modification strategies have been employed to create derivatives of this compound. These strategies are designed to systematically alter the physicochemical properties of the molecule, such as lipophilicity, electronic character, and steric profile.

Key modification strategies include:

Reduction of Nitro Groups: As previously discussed, the reduction of one or both nitro groups to amines is a common and effective strategy. The resulting amino derivatives can be further functionalized.

Nucleophilic Aromatic Substitution: The introduction of new substituents onto the aromatic ring via SNAr reactions allows for significant structural diversification.

Variation of the N-Alkyl Chain: While the focus is often on the aromatic core, modifications to the N-hexyl chain, such as altering its length or introducing branching or cyclic structures, can also be used to fine-tune the properties of the molecule. mdpi.com

These strategies, often used in combination, provide a powerful toolkit for the rational design and synthesis of novel this compound derivatives with desired characteristics. A medicinal chemistry study on a related N-alkylphenyl-3,5-dinitrobenzamide scaffold involved the synthesis of forty-three new molecules to investigate their structure-activity relationships. rsc.org

Mechanistic Investigations of Biological Activity of N Hexyl 3,5 Dinitrobenzamide Strictly in Vitro or in Silico, Excluding Clinical/human Data

Enzyme Inhibition Studies of N-hexyl-3,5-dinitrobenzamide

The dinitrobenzamide scaffold, to which this compound belongs, has been identified as a promising inhibitor of essential enzymes in pathogenic microorganisms, particularly Mycobacterium tuberculosis (Mtb). The primary target of this class of compounds is believed to be the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov

Kinetic analysis is a fundamental tool for characterizing the interaction between an inhibitor and its target enzyme. nih.govnih.govembrapa.br This type of analysis determines key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's binding affinity, and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). mdpi.commdpi.com For dinitrobenzamide derivatives, the nitro group is often crucial for their mechanism of action. It is proposed that the nitro group is reduced by the FAD cofactor within the DprE1 enzyme, leading to a reactive nitroso species. This intermediate can then form a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, resulting in irreversible inhibition. nih.gov

While the general mechanism for dinitrobenzamide-based DprE1 inhibitors has been proposed, specific kinetic parameters for the interaction between this compound and its target enzymes are not extensively detailed in the available scientific literature. Such studies would be essential to fully understand the potency and dynamics of its inhibitory action.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comresearchgate.netchemrxiv.orgnih.gov In the context of this compound, docking studies have been instrumental in postulating its interaction with mycobacterial target proteins. nih.govnih.gov

Another potential target for this class of compounds is the mycolic acid transporter MmpL3. nih.govnih.gov Docking studies with other antimicrobial compounds have been performed on MmpL3 to understand their binding modes. acs.org For dinitrobenzamide analogs, the specific interactions with MmpL3 are still an area of active investigation.

Table 1: In Silico Docking Insights for Dinitrobenzamide Analogs

| Target Protein | Predicted Interaction Highlights | Implication for this compound |

| DprE1 | The dinitroaromatic core is essential for binding. The nitro group is positioned for reduction by the FAD cofactor, leading to covalent inhibition. | The dinitrobenzoyl group of this compound is likely crucial for its binding and inhibitory mechanism against DprE1. |

| MmpL3 | The lipophilic portions of inhibitors are important for interaction with this transmembrane protein. | The hexyl chain of this compound may contribute to its binding affinity for MmpL3 and its overall antimycobacterial effect. |

This table is based on findings from studies on analogous compounds and represents hypothesized interactions.

Receptor Binding Studies of this compound

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. nih.gov While these studies are common in drug discovery, specific in vitro receptor binding data for this compound are not prominently available in the current body of scientific literature. The primary focus of research on this compound and its analogs has been on enzyme inhibition as the main mechanism of action.

Ligand-receptor interaction profiling for this compound would involve screening it against a panel of known receptors to identify any potential off-target effects or alternative mechanisms of action. However, based on the available research, the antimicrobial activity of this compound class is predominantly attributed to its interaction with enzymes involved in cell wall synthesis rather than classical receptor-mediated signaling pathways. nih.govnih.gov Future research could explore a broader interaction profile to fully characterize the compound's biological activity.

Antimicrobial Activity Investigations of this compound (Focus on mechanisms, not clinical efficacy or toxicity)

The antimicrobial properties of this compound and its analogs have been investigated, with a particular focus on their activity against Mycobacterium tuberculosis. nih.govmdpi.com The mechanism of action is thought to be multifactorial, involving both enzyme inhibition and potentially disruption of the cell envelope.

The mycobacterial cell wall is a complex and lipid-rich structure that serves as a formidable barrier. researchgate.net Compounds that can disrupt this barrier are of significant interest as potential antimicrobial agents. nih.govmcmaster.cakcl.ac.uknih.gov While direct evidence of cell wall or membrane disruption by this compound is not extensively documented, the structural features of the molecule suggest a potential for such interactions.

The lipophilicity conferred by the N-hexyl chain is a critical factor for the antimycobacterial activity of this series of compounds. nih.govmdpi.com This suggests that the molecule must effectively partition into and traverse the lipid-rich mycobacterial cell envelope to reach its intracellular targets. It is plausible that at higher concentrations, the accumulation of this amphiphilic molecule within the cell membrane could lead to a disruption of its structure and function. The inhibition of MmpL3, a transmembrane protein involved in transporting mycolic acids, would also indirectly affect the integrity of the cell wall. nih.gov

Table 2: Antimicrobial Activity of Selected N-Alkyl-3,5-dinitrobenzamide Analogs against M. tuberculosis H37Rv

| Compound | Alkyl Chain Length | MIC (µg/mL) |

| Analog 1 | C4 | >100 |

| Analog 2 | C6 (Hexyl) | 1.56 |

| Analog 3 | C8 | 0.78 |

| Analog 4 | C10 | 0.39 |

| Analog 5 | C12 | 0.2 |

Data presented is representative of findings for N-alkyl-3,5-dinitrobenzamide series from published research and highlights the importance of the alkyl chain length in determining antimicrobial potency. Specific values are illustrative based on trends reported in the literature.

Inhibition of Microbial Metabolic Pathways by this compound

Studies on 3,5-dinitrobenzamide (B1662146) derivatives suggest that their antimicrobial effects stem from the disruption of critical metabolic pathways within the target microorganisms. The nitro groups present in these compounds are often crucial for their biological activity. researchgate.net

One of the key proposed mechanisms of action for dinitrobenzamide derivatives is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). mdpi.comrhhz.net DprE1 is a vital enzyme in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) pathway. Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell death. The activity of certain 3,5-dinitrobenzamides against various mycobacterial species aligns with the known sensitivity patterns of DprE1 inhibitors. mdpi.com For instance, some of the more active 3,5-dinitrobenzamides have demonstrated high efficacy against Mycobacterium tuberculosis and Mycobacterium bovis, with moderate activity against Mycobacterium smegmatis and lower activity against Mycobacterium avium. This pattern is consistent with variations in the DprE1 enzyme across these species. mdpi.com

In the context of antifungal activity, particularly against Candida species, research points towards the fungal cell membrane as a primary target for 3,5-dinitrobenzamide derivatives. researchgate.net In silico modeling of ethyl 3,5-dinitrobenzoate (B1224709), a related ester, has suggested a multi-target mechanism of action against Candida albicans, including interference with ergosterol (B1671047) synthesis. researchgate.net Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell lysis.

It is important to note that the metabolic activation of the nitro groups in these compounds can also contribute to their antimicrobial effect. For example, the reduction of a nitro group to an amine by nitroreductase enzymes in some bacteria can lead to the formation of reactive intermediates that are unable to interact with their intended target, potentially leading to drug inactivation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets of this compound

The relationship between the chemical structure of 3,5-dinitrobenzamide derivatives and their biological activity has been a subject of investigation, aiming to optimize their potency and selectivity.

For antimycobacterial activity, the nature of the substituent on the amide nitrogen (the N-alkyl group) plays a significant role. While complex derivatives with terminal aromatic moieties have shown high potency, studies have also explored the impact of linear alkyl chains. mdpi.com Research on N-alkyl-3,5-dinitrobenzamides has indicated a correlation between the lipophilicity (expressed as logP) and the antimycobacterial activity, suggesting that this parameter is a key modulator of efficacy. mdpi.com Specifically, a polynomial correlation between the logP value and the minimum inhibitory concentration (MIC) has been observed for a series of N-alkyl-3,5-dinitrobenzamides. mdpi.com

In the context of antifungal activity, studies on esters and amides derived from 3,5-dinitrobenzoic acid have revealed that derivatives with shorter alkyl side chains tend to exhibit better biological activity profiles. researchgate.net For example, ethyl 3,5-dinitrobenzoate was found to be the most potent antifungal agent against several Candida species in one study, followed by the propyl ester, indicating that the length of the alkyl chain is a critical determinant of activity. researchgate.net

Furthermore, the presence of the 3,5-dinitro-substituted benzamide (B126) core is considered essential for the antimicrobial activity of this class of compounds. frontiersin.org Modifications at other positions or the replacement of the dinitrobenzamide scaffold can significantly alter the biological activity. For instance, in the development of novel antimycobacterial agents, the attachment of fused ring moieties to the N-position of the 3,5-dinitrobenzamide has led to compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

Advanced Applications and Functional Materials Incorporating N Hexyl 3,5 Dinitrobenzamide

N-hexyl-3,5-dinitrobenzamide in Polymer Chemistry and Material Science

The incorporation of specific functional moieties into polymers is a key strategy for creating materials with tailored properties. The 3,5-dinitrobenzamide (B1662146) group is a candidate for modifying polymer characteristics due to its electronic and hydrogen-bonding capabilities.

While direct studies on the incorporation of this compound into polymeric matrices are not extensively documented, the general principles of polymer chemistry allow for its inclusion through several methods. One common approach is to blend the compound as an additive into a host polymer. In this method, the dinitrobenzamide derivative would be physically dispersed within the polymer matrix. The effectiveness of this approach would depend on the miscibility of the compound with the chosen polymer, which is influenced by factors such as polarity and intermolecular forces.

Alternatively, this compound can be chemically incorporated into a polymer backbone. This can be achieved by first modifying the this compound to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the hexyl chain. This functionalized monomer could then be copolymerized with other monomers to form a polymer with pendant this compound groups. Another strategy involves creating polymers with reactive side groups that can be post-functionalized with a suitable derivative of this compound. For instance, a polymer with pendant amine or hydroxyl groups could be reacted with 3,5-dinitrobenzoyl chloride to attach the desired functional group. The introduction of the rigid and electron-poor 3,5-dinitrobenzamide group can influence the thermal properties of polymers, such as the glass transition temperature (Tg). nih.gov

The modification of material surfaces with specific chemical functionalities is crucial for applications ranging from biocompatible materials to sensors. Derivatives of this compound can be used to functionalize surfaces through various techniques. One method involves the use of 3,5-dinitrobenzoyl chloride, a reactive precursor, to modify surfaces that possess nucleophilic groups like hydroxyls or amines. wikipedia.org For example, a silicon wafer with a hydroxylated surface could be treated with 3,5-dinitrobenzoyl chloride to create a surface layer of 3,5-dinitrobenzoate (B1224709) esters.

Another approach is the synthesis of thiol-terminated polymers functionalized with dinitrobenzamide groups. These polymers can then be grafted onto gold surfaces through the strong gold-thiol interaction, creating a self-assembled monolayer. ornl.gov This technique allows for precise control over the surface chemistry. The presence of the dinitroaromatic group on the surface can impart specific properties, such as altering the surface energy or providing sites for specific molecular interactions, which is relevant for creating surfaces with controlled wetting or adhesive properties.

This compound as a Synthetic Intermediate for Specialty Chemicals.nih.govnih.gov

This compound serves as a valuable synthetic intermediate for the production of a variety of specialty chemicals. nih.govnih.gov Its structure offers multiple reaction sites: the aromatic ring, the nitro groups, and the hexyl chain, allowing for diverse chemical modifications.

A general and straightforward method for the synthesis of N-alkyl-3,5-dinitrobenzamides, including the hexyl derivative, involves the reaction of 3,5-dinitrobenzoyl chloride with the corresponding n-alkylamine in the presence of a base like triethylamine (B128534). nih.govmdpi.com This reaction is typically carried out in a solvent such as dichloromethane (B109758).

Starting from this compound, further chemical transformations can lead to a range of specialty chemicals. For instance, the nitro groups on the aromatic ring can be reduced to amino groups, which can then be further functionalized. These amino derivatives are precursors to various dyes, pharmaceuticals, and other complex organic molecules. The amide linkage itself can be hydrolyzed to yield 3,5-dinitrobenzoic acid and hexylamine (B90201), or it can be modified through various chemical reactions. The hexyl chain can also be functionalized, for example, by introducing other chemical groups along the chain, to create more complex molecules with specific properties. The versatility of 3,5-dinitrobenzamide as a building block is highlighted by its use in the synthesis of pharmaceuticals, agrochemicals, and explosives. chemimpex.com

Table 1: General Synthetic Protocol for N-Alkyl-3,5-dinitrobenzamides

| Step | Procedure | Reagents |

|---|---|---|

| 1 | Dissolution of Acyl Chloride | 3,5-Dinitrobenzoyl chloride in Dichloromethane (DCM) |

| 2 | Addition to Amine Solution | Dropwise addition to a solution of n-alkylamine and triethylamine in DCM at 0 °C |

| 3 | Reaction Monitoring | Thin Layer Chromatography (TLC) |

| 4 | Work-up | Filtration, washing with water and saturated sodium bicarbonate solution |

| 5 | Purification | Column chromatography |

This table is a generalized representation of the synthesis process described in the literature. nih.govmdpi.com

Chemsensor and Detection Applications of this compound Derivatives.mdpi.comresearchgate.net

The electron-deficient nature of the 3,5-dinitrophenyl group makes it a promising component for the development of chemosensors. These sensors often rely on changes in their optical or electrochemical properties upon interaction with a specific analyte.

While specific chemosensors based on this compound have not been extensively reported, the broader class of dinitrobenzene derivatives has shown significant potential in this area. For example, dinitrophenol-based colorimetric chemosensors have been successfully developed for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions. mdpi.comresearchgate.net The sensing mechanism often involves the formation of a complex between the dinitrophenyl moiety and the analyte, leading to a detectable change in the absorption or fluorescence spectrum.

The general principle involves designing a molecule where the binding of an analyte to a receptor part causes a change in the electronic properties of the dinitrobenzene part, which acts as a signaling unit. The hexyl chain in this compound could be modified to include a specific receptor for a target analyte. For instance, a crown ether could be attached to the hexyl chain to create a sensor for specific metal ions.

Furthermore, electrochemical sensors for the detection of dinitrobenzene compounds themselves have been developed, highlighting the electrochemical activity of the nitro groups. mdpi.com This suggests that polymers or surfaces functionalized with this compound could potentially be used as the active material in electrochemical sensors for the detection of various electron-rich analytes through charge-transfer interactions. The development of such sensors could have applications in environmental monitoring and industrial process control.

Table 2: Examples of Dinitrobenzene Derivatives in Chemosensing

| Sensor Type | Analyte Detected | Principle of Detection |

|---|---|---|

| Colorimetric Chemosensor | Cu²⁺ and S²⁻ | Complexation with dinitrophenol moiety leading to a color change. mdpi.comresearchgate.net |

| Electrochemical Sensor | m-Dinitrobenzene | Electrochemical reduction of nitro groups. mdpi.com |

This table provides examples of how the dinitrobenzene scaffold is used in chemosensor development.

Analytical Methodologies for N Hexyl 3,5 Dinitrobenzamide Detection and Quantification in Research Contexts

Chromatographic Techniques for N-hexyl-3,5-dinitrobenzamide Analysis

Chromatographic methods are central to the separation and analysis of this compound from complex mixtures, offering high resolution and sensitivity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable.

High-performance liquid chromatography is a highly suitable method for the analysis of this compound due to the compound's non-volatile nature and strong ultraviolet (UV) absorbance conferred by the dinitrophenyl group.

Principle and Methodology: Reverse-phase HPLC is the most common mode used for the separation of this compound. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (such as C18 or C8) and is eluted with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its hexyl chain, this compound exhibits some hydrophobicity, leading to its retention on the nonpolar stationary phase.

Detection: The presence of the 3,5-dinitrobenzoyl moiety makes UV detection a straightforward and sensitive choice. This chromophore exhibits strong absorbance at specific wavelengths in the UV region, commonly around 254 nm, allowing for quantification even at low concentrations. sigmaaldrich.com In a study on N-alkyl-3,5-dinitrobenzamides, HPLC analysis was used to determine the purity of the synthesized compounds. nih.gov

Research Findings: Research on the HPLC analysis of related 3,5-dinitrobenzoyl derivatives provides a framework for the analysis of this compound. For instance, the separation of α-methylbenzylamine enantiomers derivatized with 3,5-dinitrobenzoyl chloride was achieved on a chiral stationary phase with a mobile phase of hexane (B92381) and isopropanol, with UV detection at 254 nm. sigmaaldrich.com While the specific retention time for this compound would need to be determined empirically, the general conditions are readily adaptable.

Table 1: Exemplary HPLC Parameters for Analysis of 3,5-Dinitrobenzoyl Derivatives

| Parameter | Value |

| Column | Chirobiotic V, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) sigmaaldrich.com |

| Flow Rate | 0.5 mL/min sigmaaldrich.com |

| Temperature | 25 °C sigmaaldrich.com |

| Detector | UV at 254 nm sigmaaldrich.com |

| Injection Volume | 1 µL sigmaaldrich.com |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability.

Principle and Methodology: In GC, the sample is vaporized and introduced into a heated capillary column. An inert carrier gas (such as helium or nitrogen) transports the analyte through the column, which contains a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The NIST (National Institute of Standards and Technology) WebBook indicates the availability of gas chromatography data for the structurally similar compound, hexyl 3,5-dinitrobenzoate (B1224709), suggesting that this compound is also amenable to GC analysis. nist.gov

Detection: Mass spectrometry is the preferred detector for GC analysis as it provides not only quantification but also structural information, leading to unambiguous identification. Electron impact (EI) ionization is a common method, which would fragment the this compound molecule into a predictable pattern of ions, with the molecular ion also potentially being observed.

Research Findings: While specific GC-MS data for this compound is not readily available in the literature, the analysis of other nitroaromatic compounds is well-documented. These studies often employ columns such as the RTx-5MS and operate in splitless injection mode to enhance sensitivity.

Table 2: Typical GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Value |

| Column | RTx-5MS, 60 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injector Temperature | 270 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp from a lower temperature (e.g., 80 °C) to a higher temperature (e.g., 300 °C) |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

Spectrophotometric Methods for this compound

UV-Visible spectrophotometry can be used for the direct quantification of this compound in a pure solution, leveraging the strong absorbance of the dinitroaromatic ring system.

Principle and Methodology: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A solution of this compound is prepared in a transparent solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for 3,5-dinitrobenzoyl derivatives is typically in the range of 230-260 nm. sigmaaldrich.comresearchgate.net

Research Findings: In the context of HPLC, UV detection is set at a specific wavelength, often 254 nm or 320 nm for dinitrobenzoyl derivatives, which corresponds to a significant absorption band. sigmaaldrich.comnih.gov For quantitative analysis using a standalone spectrophotometer, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Electrochemical Detection of this compound

The nitro groups in this compound are electrochemically active, making the compound a candidate for analysis by electrochemical methods such as voltammetry.

Principle and Methodology: Electrochemical detection involves measuring the current that results from the oxidation or reduction of the analyte at an electrode surface as the potential is varied. For nitroaromatic compounds, the nitro groups can be readily reduced. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed. researchgate.nettubitak.gov.tr CV can provide information about the redox processes, while DPV is a more sensitive technique for quantitative analysis. The reduction of aromatic nitro compounds typically involves the formation of a nitro radical anion, followed by further reduction to nitroso and hydroxylamine, and ultimately to the amine group. researchgate.netuchile.cl

Research Findings: Studies on nitro-substituted benzamides have demonstrated the feasibility of their determination using voltammetric methods. researchgate.nettubitak.gov.tr For example, the voltammetric behavior of several nitro-substituted benzamides was investigated using a pencil graphite (B72142) electrode (PGE), showing a linear response over a range of concentrations. researchgate.nettubitak.gov.tr This suggests that a similar approach could be developed for this compound.

Table 3: Electrochemical Detection Parameters for Nitro-Substituted Benzamides

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) researchgate.nettubitak.gov.tr |

| Working Electrode | Pencil Graphite Electrode (PGE) researchgate.nettubitak.gov.tr |

| Medium | Britton Robinson buffer solution + DMF researchgate.nettubitak.gov.tr |

| Potential Range | Dependent on the specific compound and pH |

| Linear Range Example | 0.5 to 100 µM (for 4-nitro-N-(2-nitrophenyl)benzamide) researchgate.nettubitak.gov.tr |

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is critical for accurate and reliable analysis, especially when this compound is present in complex matrices such as environmental or biological samples. The goal is to isolate and concentrate the analyte while removing interfering substances.

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) can be an effective method to extract this compound. The choice of solvent would be guided by the polarity and solubility of the compound.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. For nitroaromatic compounds, various sorbents can be used. dtic.mil

Reverse-Phase SPE: Sorbents such as C18 or styrene-divinylbenzene (SDB) are suitable for retaining nonpolar to moderately polar compounds like this compound from aqueous matrices. The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Normal-Phase SPE: For non-aqueous samples, a polar sorbent like silica (B1680970) or Florisil could be used to separate the compound from less polar interferences.

Research Findings: Studies on the extraction of nitroaromatics from water have evaluated sorbents like Porapak RDX (a divinylbenzene (B73037) n-vinylpyrrolidone co-polymer) and Empore SDB-RPS (styrene-divinylbenzene), showing good recoveries. dtic.mildtic.mil These findings provide a strong basis for developing an SPE method for this compound. The general steps would involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

Environmental Research Perspectives on N Hexyl 3,5 Dinitrobenzamide

Photodegradation Studies of N-hexyl-3,5-dinitrobenzamide

No specific studies on the photodegradation of this compound have been found in the published scientific literature.

In general, nitroaromatic compounds can undergo photolysis in the environment. For instance, the related compound 1,3-dinitrobenzene (B52904) (1,3-DNB) is known to undergo photolysis in water, with a reported half-life of 23 days, a process that can be accelerated by the presence of humic substances. cdc.gov The rate and products of photodegradation are highly dependent on the specific chemical structure and environmental conditions such as the presence of photosensitizers and the wavelength of light. Without experimental data, the susceptibility of this compound to photodegradation and its potential transformation products remain unknown.

Biodegradation Pathways of this compound in Environmental Matrices

There is no specific information available in the scientific literature regarding the biodegradation pathways of this compound in any environmental matrix.

Research on other nitroaromatic compounds, such as 1,3-dinitrobenzene (1,3-DNB) and 1,3,5-trinitrobenzene (B165232) (1,3,5-TNB), indicates that they can be subject to biodegradation under both aerobic and anaerobic conditions. cdc.gov The biodegradation of nitroaromatics often involves the reduction of the nitro groups to amino groups, which may be followed by ring cleavage. The presence of the N-hexyl group on the benzamide (B126) could influence the bioavailability and susceptibility of the compound to microbial attack. Studies on other N-alkylated compounds have shown that the alkyl side chain can be a site for initial oxidation. nih.gov However, without specific studies on this compound, its biodegradability and the metabolic pathways involved are purely speculative.

Sorption and Leaching Behavior of this compound in Soils

No experimental data on the sorption and leaching behavior of this compound in soils could be located in the scientific literature.

The sorption and leaching potential of an organic compound in soil is influenced by its physicochemical properties (such as water solubility and the octanol-water partition coefficient, Kow) and the characteristics of the soil (such as organic matter content, clay content, and pH). The hexyl group would likely increase the hydrophobicity of the molecule compared to 3,5-dinitrobenzamide (B1662146), which might lead to stronger sorption to soil organic matter and reduced leaching potential. Conversely, related compounds like 1,3-DNB and 1,3,5-TNB have been noted to be mobile in soil and can leach into groundwater. cdc.gov The actual behavior of this compound would depend on the interplay of these factors, and a definitive assessment is not possible without empirical data.

Analytical Monitoring of this compound in Environmental Samples

There are no standardized or published analytical methods specifically developed and validated for the monitoring of this compound in environmental samples such as water or soil.

The analysis of nitroaromatic compounds in environmental matrices is typically performed using chromatographic techniques. nih.gov High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, as described in EPA Method 8330.0 for nitroaromatics and nitramines. Gas Chromatography (GC) coupled with an electron capture detector (ECD), which is highly sensitive to nitro groups, or with a mass spectrometer (GC-MS) are also widely used techniques for the analysis of these compounds in environmental samples. nih.govnih.gov

For the analysis of this compound, a suitable method would likely involve:

Sample Extraction: Solid-phase extraction (SPE) for water samples or solvent extraction for soil samples. epa.gov

Chromatographic Separation: Reversed-phase HPLC or capillary column GC. nih.gov

Detection: UV detection or mass spectrometry for HPLC, and ECD or mass spectrometry for GC. nih.govnih.gov

Any such method would require rigorous development, optimization, and validation to establish its performance characteristics, including limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for the specific compound and matrices of interest.

Future Directions and Emerging Research Avenues for N Hexyl 3,5 Dinitrobenzamide Studies

Integration of Artificial Intelligence and Machine Learning in N-hexyl-3,5-dinitrobenzamide Research

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | Potential AI/ML Application | Expected Outcome |

| Property Prediction | Development of QSPR models based on existing dinitrobenzamide data. | Accurate prediction of solubility, melting point, and potential bioactivity of novel derivatives. |

| Synthesis Optimization | ML-driven analysis of reaction parameters (temperature, solvent, catalyst). | Increased reaction yield, reduced synthesis time, and minimized by-product formation. |

| Novel Derivative Design | Generative models to propose new this compound analogues. | Identification of candidate molecules with enhanced properties for specific applications. |

| Reactivity Prediction | Computational modeling of reaction mechanisms and prediction of novel reactivity. | Discovery of new chemical transformations and functionalization strategies. |

Exploration of Novel Reactivity Patterns for this compound

The chemical structure of this compound, featuring two electron-withdrawing nitro groups on the aromatic ring and a flexible hexylamide chain, offers a rich playground for exploring novel reactivity. The strong electron-withdrawing nature of the nitro groups significantly influences the reactivity of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This opens up avenues for the introduction of a wide range of functional groups onto the aromatic core, leading to the synthesis of novel derivatives with tailored properties.

Furthermore, the nitro groups themselves can be chemically transformed. Reduction of the nitro groups can lead to the corresponding amino derivatives, which are versatile precursors for a variety of other functional groups. mdpi.com Selective reduction of one nitro group over the other would provide a route to asymmetrically functionalized dinitrobenzamides, further expanding the chemical space accessible from this scaffold.

The amide linkage also presents opportunities for novel reactivity. While generally stable, the N-H bond can be deprotonated to generate an amidate anion, which can participate in various coupling reactions. Additionally, the carbonyl group could be targeted for reductions or additions.

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) in the presence of a base. | Functionalized dinitrobenzamide derivatives with new substituents on the aromatic ring. |

| Selective Nitro Group Reduction | Mild reducing agents (e.g., NaBH4/FeCl3, catalytic hydrogenation with specific catalysts). | Mono-amino or di-amino derivatives of this compound. |

| Amide N-H Functionalization | Strong base followed by electrophiles (e.g., alkyl halides, acyl chlorides). | N-functionalized this compound derivatives. |

| Cross-Coupling Reactions | Palladium or copper catalysts with appropriate coupling partners. | Biaryl or other coupled structures derived from the aromatic ring. |

Development of Sustainable Synthesis Routes for this compound

In line with the growing emphasis on green chemistry, the development of sustainable synthesis routes for this compound is a critical area of future research. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant waste. researchgate.net Modern, more sustainable approaches focus on catalytic methods that are more atom-economical and environmentally benign.

One promising avenue is the use of biocatalytic methods. Enzymes such as lipases have been shown to effectively catalyze amide bond formation under mild conditions, often in greener solvents. mdpi.com The development of a biocatalytic route to this compound from 3,5-dinitrobenzoic acid and hexylamine (B90201) would represent a significant step towards a more sustainable manufacturing process.

Another approach involves the use of novel catalytic systems that avoid the need for stoichiometric activating agents. For instance, protocols for amide coupling using in situ generated acyl fluorides have been shown to be effective for sterically hindered and electron-deficient substrates. rsc.orgresearchgate.net Exploring such methods for the synthesis of this compound could lead to more efficient and sustainable processes. Additionally, solvent-free reaction conditions or the use of environmentally friendly solvents can further enhance the green credentials of the synthesis. nih.gov

Interdisciplinary Research Opportunities involving this compound

The unique structural features of this compound make it a promising candidate for a variety of interdisciplinary research applications. The presence of nitro groups, which are known to be involved in various biological activities, suggests potential applications in medicinal chemistry. For example, dinitrobenzamide derivatives have been investigated as potential antitubercular agents. nih.govnih.govnih.gov Further studies could explore the potential of this compound and its derivatives as antimicrobial or anticancer agents.

In the field of materials science, the planar aromatic core and the flexible alkyl chain of this compound could be exploited in the design of novel materials. The compound's ability to form intermolecular hydrogen bonds and engage in π-π stacking interactions makes it a candidate for the construction of supramolecular assemblies and liquid crystals. The study of its crystal packing and the potential for polymorphism could be of interest in the field of crystal engineering. nih.gov

Furthermore, the electron-deficient nature of the dinitrophenyl ring suggests potential applications in the development of chemical sensors. nih.gov The interaction of the aromatic ring with electron-rich analytes could lead to a detectable signal, forming the basis for a new class of molecular sensors. The exploration of these interdisciplinary avenues will undoubtedly unlock the full potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.